molecular formula C7H12N2O B2970674 1-(TERT-BUTYL)-1H-PYRAZOL-5-OL CAS No. 214057-39-3

1-(TERT-BUTYL)-1H-PYRAZOL-5-OL

Cat. No.: B2970674
CAS No.: 214057-39-3
M. Wt: 140.186
InChI Key: TUTQWVKMEDTHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(TERT-BUTYL)-1H-PYRAZOL-5-OL is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(TERT-BUTYL)-1H-PYRAZOL-5-OL can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with 1,3-diketones under acidic conditions, followed by cyclization and subsequent oxidation to introduce the hydroxyl group. Another method includes the use of tert-butyl acetoacetate and hydrazine hydrate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(TERT-BUTYL)-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrazole ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of 1-(TERT-BUTYL)-1H-PYRAZOL-5-ONE.

    Reduction: Formation of 1-(TERT-BUTYL)-1H-PYRAZOL.

    Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

1-(TERT-BUTYL)-1H-PYRAZOL-5-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(TERT-BUTYL)-1H-PYRAZOL-5-OL exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(TERT-BUTYL)-1H-PYRAZOL-5-OL can be compared with other similar compounds such as:

    1-Methyl-1H-pyrazol-5-ol: Lacks the bulky tert-butyl group, resulting in different steric and electronic properties.

    1-Phenyl-1H-pyrazol-5-ol:

    1-(TERT-BUTYL)-1H-PYRAZOL-3-OL: Similar structure but with the hydroxyl group at a different position, affecting its chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

2-tert-butyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8-9/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJPZVMSXBQIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214057-39-3
Record name 1-tert-butyl-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.